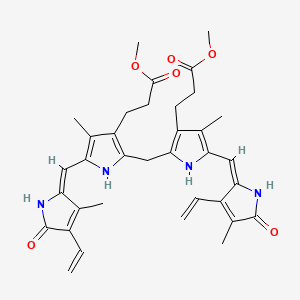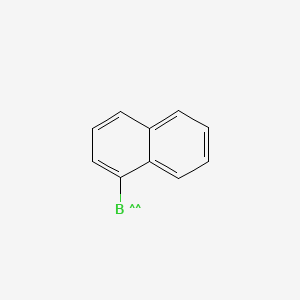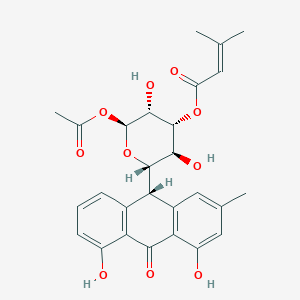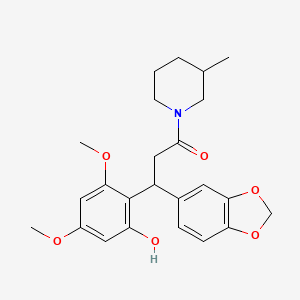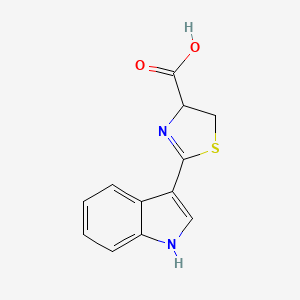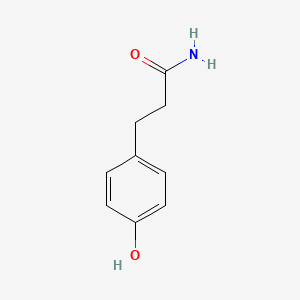
3-(4-羟基苯基)丙酰胺
概述
描述
3-(4-Hydroxyphenyl)Propanamide: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of phenylpropanoids, characterized by the presence of a hydroxy group attached to the benzene ring and an amide group at the terminal carbon of the propyl chain. This compound is known for its potential biological activities and is used in various scientific research applications.
科学研究应用
3-(4-Hydroxyphenyl)Propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
- The primary target of propionamide is not explicitly documented in available sources. However, it belongs to the class of primary carboxylic acid amides . These compounds have the general structure RC(=O)NH₂, where R represents an organic group. In the case of propionamide, the R group consists of a 3-(4-hydroxyphenyl)propanamide moiety .
Target of Action
生化分析
Biochemical Properties
3-(4-Hydroxyphenyl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses .
Cellular Effects
The effects of 3-(4-Hydroxyphenyl)Propanamide on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-(4-Hydroxyphenyl)Propanamide can affect the viability and proliferation of various cell types, including cancer cells and non-cancerous cells. It has been reported to induce changes in reactive oxygen species (ROS) levels, which can impact cell signaling and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Hydroxyphenyl)Propanamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-Hydroxyphenyl)Propanamide in laboratory settings are crucial for its effectiveness in research. Over time, the compound may undergo degradation, which can affect its activity and potency. Long-term studies have indicated that 3-(4-Hydroxyphenyl)Propanamide can have sustained effects on cellular function, although its stability may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenyl)Propanamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(4-Hydroxyphenyl)Propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(4-Hydroxyphenyl)Propanamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of 3-(4-Hydroxyphenyl)Propanamide is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(4-Hydroxyphenyl)Propanamide affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)Propanamide typically involves a two-step reaction starting from p-hydroxyphenylpropionic acid . The first step involves the conversion of p-hydroxyphenylpropionic acid to its corresponding acid chloride using thionyl chloride . The second step involves the reaction of the acid chloride with ammonia water to form 3-(4-Hydroxyphenyl)Propanamide . This method is preferred due to its cost-effectiveness and higher yield compared to other methods.
Industrial Production Methods: In industrial settings, the synthesis of 3-(4-Hydroxyphenyl)Propanamide follows similar steps but on a larger scale. The use of thionyl chloride and ammonia water as both reactants and solvents helps in reducing costs and simplifying the purification process .
化学反应分析
Types of Reactions:
Oxidation: 3-(4-Hydroxyphenyl)Propanamide can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
相似化合物的比较
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzamide
- 4-Hydroxyphenylpropionic acid
Comparison: 3-(4-Hydroxyphenyl)Propanamide is unique due to the presence of both a hydroxy group and an amide group, which allows it to participate in a wide range of chemical reactions and biological interactions. Compared to similar compounds, it has a broader range of applications and potential therapeutic effects .
属性
IUPAC Name |
3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHZEBOCZWCVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585320 | |
| Record name | 3-(4-Hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-70-2 | |
| Record name | 4-Hydroxybenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide](/img/structure/B1256850.png)
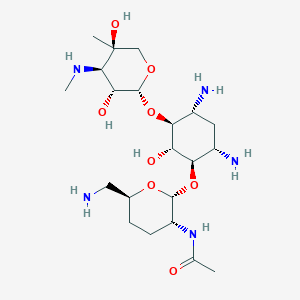
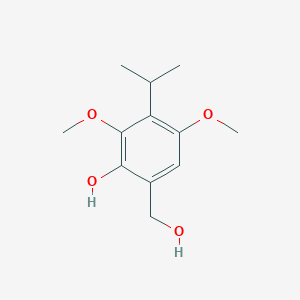
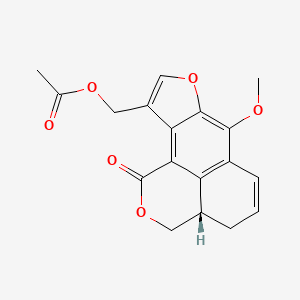
![methyl (1R,2R,18R,19S,22S,34R,37R,53R)-53-amino-18-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-42-chloro-64-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,25,27,48-tetrahydroxy-20,36,39,54,56,59-hexaoxo-30-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-43-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-7,13,46-trioxa-21,35,38,55,57,60-hexazaundecacyclo[38.15.2.23,6.214,17.219,34.18,12.129,33.141,45.010,37.023,28.047,52]hexahexaconta-3(66),4,6(65),8(64),9,11,14(63),15,17(62),23(28),24,26,29,31,33(61),41,43,45(58),47(52),48,50-henicosaene-22-carboxylate](/img/structure/B1256857.png)
![(1R,4S,6R,7R,11Z)-4-hydroxy-4-[(1R)-1-hydroxyethyl]-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl acetate](/img/structure/B1256860.png)
